Enantiomeric Purity: ≥99.9% e.e. Achievable via Diastereoselective Crystallization vs. 84% e.e. Raw Trans Mixture
Prasad et al. demonstrated that the raw trans-cyclopropane product from Ru(ip-Pybox)-catalyzed asymmetric cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran with ethyl diazoacetate yields an 84% enantiomeric excess for the trans isomer [1]. Subsequent selective hydrolysis of the ethyl ester followed by a single diastereoselective crystallization with (+)-dehydroabeitylamine upgrades the enantiomeric purity to ≥99.9% e.e. for the desired (1R,2R) isomer [1]. The (1S,2S) enantiomer and the cis diastereomer are both rejected into the mother liquor during this crystallization step, demonstrating that the (1R,2R) acid possesses a unique solid-state packing preference with the chiral resolving agent that its stereoisomers lack.
| Evidence Dimension | Enantiomeric excess (e.e.) of trans-cyclopropane carboxylic acid |
|---|---|
| Target Compound Data | ≥99.9% e.e. for the (1R,2R)-trans isomer after diastereoselective crystallization |
| Comparator Or Baseline | 84% e.e. for trans isomer in the initial post-cyclopropanation/hydrolysis mixture (90:10 trans:cis ratio) |
| Quantified Difference | ≥15.9% e.e. improvement; enantiomeric purity increased from 84% to ≥99.9% |
| Conditions | Asymmetric cyclopropanation of 4-vinyl-2,3-dihydrobenzofuran with ethyl diazoacetate (limiting reagent) catalyzed by Ru(ip-Pybox); selective ester hydrolysis; crystallization with (+)-dehydroabeitylamine; multi-kilogram scale |
Why This Matters
A procurement specification of ≥99.9% e.e. is achievable and documented at pilot scale; purchasers selecting this intermediate for tasimelteon synthesis must verify chiral purity, as the alternative (1S,2S) enantiomer produces pharmacologically inactive final product.
- [1] Prasad, J.S. et al. A pilot-scale synthesis of (1R)-trans-2-(2,3-dihydro-4-benzofuranyl)cyclopropanecarboxylic acid: a practical application of asymmetric cyclopropanation using a styrene as a limiting reagent. Org. Process Res. Dev. 2003, 7, 821–827. View Source
